molecular formula C11H11N5O3 B13884724 5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B13884724
M. Wt: 261.24 g/mol
InChI Key: XYLCLFNCLVKXMZ-UHFFFAOYSA-N
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Description

5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group, a methyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Methylation: The methyl group at the 5-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with an amine, such as pyridin-2-ylmethylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas.

    Reducing Agents: Iron powder and hydrochloric acid for nitro group reduction.

    Nucleophiles: Ammonia, primary amines, or secondary amines for substitution reactions.

Major Products

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Amides: Nucleophilic substitution reactions yield various substituted amides.

Scientific Research Applications

5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridin-2-ylmethyl group may enhance binding affinity to specific targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-1H-pyrazole-3-carboxamide: Lacks the methyl and pyridin-2-ylmethyl groups, resulting in different chemical properties and reactivity.

    5-methyl-1H-pyrazole-3-carboxamide: Lacks the nitro and pyridin-2-ylmethyl groups, leading to different biological activities.

    N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide:

Uniqueness

5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activities

Properties

Molecular Formula

C11H11N5O3

Molecular Weight

261.24 g/mol

IUPAC Name

5-methyl-4-nitro-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C11H11N5O3/c1-7-10(16(18)19)9(15-14-7)11(17)13-6-8-4-2-3-5-12-8/h2-5H,6H2,1H3,(H,13,17)(H,14,15)

InChI Key

XYLCLFNCLVKXMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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